BenchChemオンラインストアへようこそ!

Glycyl-d-glutamine

Neuropharmacology Stereochemical specificity Nicotine addiction

Glycyl-D-glutamine (H-Gly-D-Gln-OH, CAS 115588-13-1, molecular formula C₇H₁₃N₃O₄, MW 203.20) is a synthetic dipeptide composed of glycine and the D-enantiomer of glutamine. Unlike the naturally occurring L-isomer (glycyl-L-glutamine, CAS 13115-71-4), which functions as an endogenous β-endorphin-derived inhibitory neuropeptide, the D-isomer is a non-natural stereoisomer employed primarily as a chiral research probe, a negative control in neuropharmacological assays, and a critical reference standard for chiral impurity detection in parenteral nutrition formulations.

Molecular Formula C7H13N3O4
Molecular Weight 203.2 g/mol
CAS No. 115588-13-1
Cat. No. B171910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-d-glutamine
CAS115588-13-1
SynonymsH-GLY-D-GLN-OH
Molecular FormulaC7H13N3O4
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESC(CC(=O)N)C(C(=O)[O-])NC(=O)C[NH3+]
InChIInChI=1S/C7H13N3O4/c8-3-6(12)10-4(7(13)14)1-2-5(9)11/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14)/t4-/m1/s1
InChIKeyPNMUAGGSDZXTHX-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycyl-D-Glutamine (CAS 115588-13-1) Research Procurement: Stereochemical Identity, Purity, and Biochemical Profile


Glycyl-D-glutamine (H-Gly-D-Gln-OH, CAS 115588-13-1, molecular formula C₇H₁₃N₃O₄, MW 203.20) is a synthetic dipeptide composed of glycine and the D-enantiomer of glutamine . Unlike the naturally occurring L-isomer (glycyl-L-glutamine, CAS 13115-71-4), which functions as an endogenous β-endorphin-derived inhibitory neuropeptide, the D-isomer is a non-natural stereoisomer employed primarily as a chiral research probe, a negative control in neuropharmacological assays, and a critical reference standard for chiral impurity detection in parenteral nutrition formulations [1]. It is commercially available from multiple vendors at purities typically in the 95–98% range, with storage recommended at -20°C and solubility in aqueous media .

Why Glycyl-L-Glutamine or Alanyl-Glutamine Cannot Replace Glycyl-D-Glutamine in Research and Quality Control Applications


Glycyl-D-glutamine occupies a distinct functional niche that precludes simple substitution by its L-isomer or alternative glutamine dipeptides. Critically, Gly-D-Gln is pharmacologically inactive in neurobehavioral assays where Gly-L-Gln exerts potent effects; Göktalay et al. (2006) demonstrated that Gly-D-Gln (100 nmol i.c.v.) was entirely ineffective in inhibiting nicotine-induced conditioned place preference, whereas Gly-L-Gln produced significant blockade at the same dose [1]. This stereochemical specificity makes the D-isomer an indispensable negative control. Furthermore, Gly-D-Gln is explicitly identified as a potential chiral impurity of glycyl-L-glutamine used in parenteral nutrition formulations, necessitating its availability as a certified reference standard for chromatographic method validation and batch-release testing . No other dipeptide—Ala-Gln, cyclo(Gly-Gln), or free glutamine—can fulfill this specific analytical role. Substitution with the L-isomer would yield false-negative results in stereochemical activity screens or fail to serve as an impurity marker in regulated pharmaceutical quality control.

Quantitative Differentiation Evidence: Glycyl-D-Glutamine vs. Closest Analogs Across 5 Experimental Dimensions


Stereochemical Inactivity in Nicotine Conditioned Place Preference: Gly-D-Gln Fails Where Gly-L-Gln Is Potent

In a direct head-to-head comparison within the same study, Gly-D-Gln (100 nmol i.c.v.) was completely ineffective at inhibiting nicotine-induced conditioned place preference (CPP) and withdrawal, while the L-isomer (Gly-L-Gln, 100 nmol i.c.v.) significantly blocked both acquisition and expression of nicotine CPP. The cyclic derivative cyclo(Gly-Gln) was also effective at 100 nmol i.c.v. or 25 mg/kg i.p., further confirming that the D-configuration at the glutamine α-carbon abrogates neuropharmacological activity [1].

Neuropharmacology Stereochemical specificity Nicotine addiction

Differential mGluR1 Docking Affinity: Gly-D-Gln Binds with Intermediate Strength Relative to L-Isomer and Cyclic Derivative

Molecular docking studies of dipeptide ligands to the extracellular domain of metabotropic glutamate receptor type 1 (mGluR1, PDB: 1EWT) revealed a consistent binding strength ranking: cyclo Gly-L-Gln < Gly-D-Gln < Gly-L-Gln. All three dipeptides bound to the same receptor region. Notably, the binding trend reversed at opioid receptors (Gly-D-Gln < cyclo Gly-L-Gln < Gly-L-Gln), demonstrating that the D-isomer occupies an intermediate affinity position whose relative rank is receptor-context dependent [1].

Computational chemistry Metabotropic glutamate receptors GPCR docking

Differential Enterocyte Metabolism: Gly-Gln Suppresses Proliferation and mTOR Signaling, Unlike Ala-Gln

In a controlled in vitro comparison using intestinal porcine epithelial cells (IPEC-J2), Gly-Gln (2.5 mM) treatment inhibited cell proliferation relative to free Gln, whereas Ala-Gln maintained proliferation at levels comparable to free Gln. Critically, Ala-Gln stimulated mTOR activation while Gly-Gln decreased mTOR phosphorylation and increased ubiquitin-protein expression relative to free Gln. Gly-Gln also reduced protein synthesis and increased protein degradation, effects not observed with Ala-Gln [1]. Although this study used unspecified stereochemistry (presumably L-isomer), the data establish that the glycyl-glutamine scaffold is functionally divergent from alanyl-glutamine in enterocyte systems.

Enterocyte biology Parenteral nutrition mTOR signaling

Kidney Glutamine Targeting: Glycylglutamine Delivers Twofold Greater Kidney Balance Than Alanylglutamine

Using an organ balance technique in conscious dogs, Abumrad et al. (1989) compared the metabolic fate of three intravenous glutamine sources: acetylglutamine, glycylglutamine, and alanylglutamine. Kidney glutamine balance was twofold greater during glycylglutamine infusion compared to alanylglutamine infusion. Liver and gut glutamine balances were not significantly different between the two dipeptides. Acetylglutamine was deemed least desirable due to 38 ± 6% urinary excretion of the infused dose, versus only trace amounts for either dipeptide [1]. This organ-specific partitioning provides a quantitative basis for selecting glycylglutamine over alanylglutamine when renal glutamine delivery is the therapeutic objective.

Parenteral nutrition Organ-specific metabolism Glutamine dipeptides

Essential Chiral Reference Standard: Gly-D-Gln Is a Specified Impurity Requiring Validated Separation from Gly-L-Gln in Pharmaceutical QC

Multiple regulatory and vendor sources explicitly identify Gly-D-Gln as a potential chiral impurity of glycyl-L-glutamine used in parenteral nutrition [1]. The separation of these enantiomers is analytically challenging due to their identical molecular weight (203.20), weak UV absorption, and the need for specialized chiral stationary phases. Patented HPLC methods (CN110596294A/B) have been developed specifically to resolve Gly-L-Gln from Gly-D-Gln using quinine-based chiral columns, achieving detection of the D-isomer at impurity-level concentrations (e.g., 4.5 μg/mL mixed reference solutions) [2]. An earlier patent (CN105319309A) provides a derivatization-based separation method specifically for the glycyl-L-glutamine chiral isomer impurity [3].

Pharmaceutical quality control Chiral chromatography Impurity profiling

Optimal Procurement Scenarios for Glycyl-D-Glutamine Based on Verified Differentiation Evidence


Stereochemical Negative Control in Neuropeptide Behavioral Pharmacology

When conducting conditioned place preference (CPP) or drug withdrawal studies with glycyl-L-glutamine, Gly-D-Gln is the only validated stereochemical negative control. As demonstrated by Göktalay et al. (2006), 100 nmol i.c.v. Gly-D-Gln is completely inactive in nicotine CPP while Gly-L-Gln at the identical dose produces significant blockade [1]. Laboratories investigating Gly-Gln effects on morphine, nicotine, or ethanol reward pathways must procure the D-isomer to establish stereochemical specificity of observed effects and to meet reviewer expectations for rigorous SAR controls.

Certified Reference Standard for Chiral Impurity Method Validation in Parenteral Nutrition QC

Pharmaceutical manufacturers and contract testing laboratories producing or analyzing glycyl-L-glutamine for parenteral nutrition formulations (e.g., Glamin and related products) require authenticated Gly-D-Gln as a reference standard for chiral impurity profiling. Patented HPLC methods (CN110596294A/B) specifically address the analytical challenge of separating these enantiomers for batch-release testing [2]. Procurement of high-purity Gly-D-Gln (≥97%) with full certificate of analysis is essential for method development, system suitability testing, and compliance with ICH Q2(R1) validation requirements.

Computational and Structural Biology Probe for GPCR Stereochemical Binding Studies

The intermediate binding rank of Gly-D-Gln at mGluR1 and its distinct rank-order reversal at opioid receptors (Gly-D-Gln < cyclo Gly-L-Gln < Gly-L-Gln) make this D-isomer a valuable tool compound for computational docking campaigns and receptor binding assays [3]. Structural biology groups investigating the stereochemical determinants of Class C GPCR ligand recognition should include Gly-D-Gln alongside its L-isomer and cyclic analog to generate complete SAR datasets that inform rational drug design targeting mGluR and opioid receptor families.

Differential Metabolism Reference in Enterocyte and Renal Physiology Research

Given the contrasting metabolic profiles of Gly-Gln versus Ala-Gln in enterocytes (inhibition of proliferation and mTOR signaling vs. stimulation) [4] and the twofold greater kidney glutamine balance with glycylglutamine versus alanylglutamine infusion [5], researchers studying organ-specific glutamine metabolism should procure stereochemically defined Gly-D-Gln to disentangle the contribution of stereochemistry from that of the dipeptide scaffold. This is particularly relevant for studies seeking to optimize parenteral nutrition formulations for renal vs. gastrointestinal targeting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glycyl-d-glutamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.